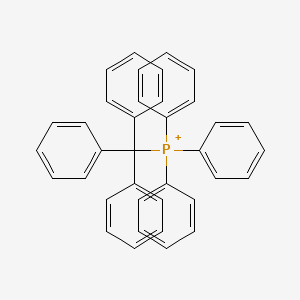
Triphenylmethyl triphenylphosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylmethyl triphenylphosphonium chloride is an organic compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylmethyl group attached to a triphenylphosphonium cation, with chloride as the counterion. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, where it is used to form carbon-carbon double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenylmethyl triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with triphenylmethyl chloride. The reaction is carried out in an anhydrous solvent such as acetone under nitrogen atmosphere to prevent moisture from interfering with the reaction. The temperature is maintained at around 36-38°C initially, and then gradually increased to 46-48°C to complete the reaction. The product is then isolated by filtration, washed with anhydrous ether, and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylmethyl triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Wittig Reaction: It is widely used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, alkoxide, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Wittig Reaction Conditions: The Wittig reaction typically requires a base such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include alcohols, ethers, or amines.
Alkenes: In the Wittig reaction, the major products are alkenes formed by the reaction of the ylide with aldehydes or ketones.
Applications De Recherche Scientifique
Triphenylmethyl triphenylphosphonium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of triphenylmethyl triphenylphosphonium chloride involves its ability to form ylides, which are key intermediates in the Wittig reaction. The ylide formation is facilitated by the presence of a strong base, which deprotonates the phosphonium salt to generate the ylide. The ylide then reacts with carbonyl compounds to form alkenes. Additionally, the compound can act as a phytotoxin by increasing active oxygen species and causing cellular damage in plants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A related compound that is also used in organic synthesis, particularly in the formation of ylides for the Wittig reaction.
Methoxymethyl triphenylphosphonium chloride: Another phosphonium salt with similar applications in organic synthesis.
Uniqueness
Triphenylmethyl triphenylphosphonium chloride is unique due to its specific structure, which allows it to participate effectively in the Wittig reaction. Its ability to form stable ylides and its reactivity with a wide range of carbonyl compounds make it a valuable reagent in organic synthesis.
Propriétés
IUPAC Name |
triphenyl(trityl)phosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30P/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUKLJGLQGQRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30P+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














